2,2-Dimethyl-1-piperazin-1-ylpropan-1-one;2,2,2-trifluoroacetic acid

Description

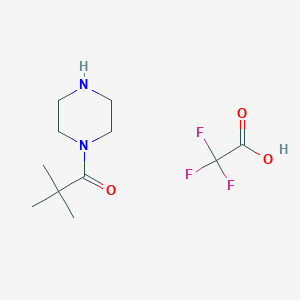

The compound 2,2-Dimethyl-1-piperazin-1-ylpropan-1-one;2,2,2-trifluoroacetic acid is a dual-component system comprising:

- 2,2-Dimethyl-1-piperazin-1-ylpropan-1-one: A piperazine derivative with a ketone functional group and two methyl substituents at the β-position (CAS 1052542-35-4) .

- 2,2,2-Trifluoroacetic acid (TFA): A fluorinated carboxylic acid (CAS 76-05-1) known for its strong acidity and stability due to the electron-withdrawing trifluoromethyl group .

This combination is typically encountered in pharmaceutical synthesis, where TFA acts as a counterion or catalyst, while the piperazine moiety contributes to molecular recognition and solubility .

Properties

IUPAC Name |

2,2-dimethyl-1-piperazin-1-ylpropan-1-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.C2HF3O2/c1-9(2,3)8(12)11-6-4-10-5-7-11;3-2(4,5)1(6)7/h10H,4-7H2,1-3H3;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADGSAIBBNOSKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCNCC1.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-piperazin-1-ylpropan-1-one;2,2,2-trifluoroacetic acid typically involves the reaction of 2,2-Dimethyl-1-piperazin-1-ylpropan-1-one with trifluoroacetic acid. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures. The reaction is usually complete within a few hours, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-piperazin-1-ylpropan-1-one;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetic acid moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2-Dimethyl-1-piperazin-1-ylpropan-1-one;2,2,2-trifluoroacetic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-piperazin-1-ylpropan-1-one;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can bind to active sites of enzymes, inhibiting their activity, while the trifluoroacetic acid moiety can enhance the compound’s stability and solubility. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Structural Analogs of 2,2-Dimethyl-1-piperazin-1-ylpropan-1-one

Key Observations :

- Substitutions on the piperazine ring (e.g., fluorobenzoyl in or aminopropyl in ) modulate solubility and binding affinity.

Comparison with Trifluoroacetic Acid (TFA) and Related Fluorinated Compounds

TFA vs. Other Fluorinated Acids

TFA Esters and Alcohols

Key Observations :

- TFA’s strong acidity (pKa ~0.23) makes it superior to less fluorinated analogs (e.g., chlorodifluoroacetic acid) in deprotection reactions .

- TFA’s metabolic inertness contrasts with fluoroacetate, which inhibits the Krebs cycle; this is attributed to the trifluoromethyl group preventing enzymatic recognition .

Biological Activity

2,2-Dimethyl-1-piperazin-1-ylpropan-1-one (CAS Number: 155295-47-9) is a compound that has garnered interest due to its potential biological activities. This compound is often studied in conjunction with trifluoroacetic acid, which can influence its pharmacological properties. The following sections will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

The chemical properties of 2,2-Dimethyl-1-piperazin-1-ylpropan-1-one are crucial for understanding its biological activity. Below is a summary of its physical and chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H18N2O |

| Molecular Weight | 170.25 g/mol |

| Density | 0.976 g/cm³ |

| Boiling Point | 285.4 °C |

| Flash Point | 126.4 °C |

| LogP | 0.731 |

These properties suggest that the compound has moderate lipophilicity, which may facilitate its interaction with biological membranes.

Antitumor Activity

Recent studies have indicated that compounds similar to 2,2-Dimethyl-1-piperazin-1-ylpropan-1-one exhibit significant antitumor activity. For instance, derivatives containing piperazine rings have been shown to induce apoptosis in cancer cells by activating caspase pathways . In particular, the introduction of specific functional groups can enhance cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

The antimicrobial potential of piperazine derivatives has been extensively documented. A study demonstrated that certain synthesized compounds showed promising antibacterial and antifungal activities against a range of pathogens . The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Neuroprotective Effects

Research has also explored the neuroprotective properties of piperazine derivatives. Compounds that incorporate piperazine structures have been associated with improved antioxidant activity, which is beneficial in neurodegenerative conditions such as Alzheimer's disease . This suggests that modifications to the structure of 2,2-Dimethyl-1-piperazin-1-ylpropan-1-one could yield derivatives with enhanced neuroprotective effects.

Study on Anticancer Activity

A notable case study involved the synthesis of various piperazine derivatives and their evaluation against human cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity . The study highlighted the importance of structural modifications in enhancing biological activity.

Evaluation of Antimicrobial Properties

Another study focused on evaluating the antimicrobial efficacy of synthesized piperazine compounds against clinical isolates. The results showed zones of inhibition ranging from 9 to 20 mm for different strains, indicating strong antimicrobial activity . This underscores the potential application of these compounds in developing new antimicrobial agents.

Q & A

Basic: What are the common synthetic routes for preparing 2,2-Dimethyl-1-piperazin-1-ylpropan-1-one and its trifluoroacetic acid salt?

Answer:

The synthesis typically involves multi-step reactions. A representative route includes:

Acylation of Piperazine : Reacting a piperazine derivative (e.g., 1-Boc-piperazine) with a ketone precursor (e.g., 2,2-dimethylpropanoyl chloride) under reflux conditions in a polar solvent like ethanol, catalyzed by a base such as K₂CO₃ .

Deprotection and Salt Formation : Removing the Boc group using trifluoroacetic acid (TFA), followed by neutralization and precipitation to isolate the TFA salt .

Key Considerations : Solvent choice (e.g., dichloromethane for TFA reactions) and stoichiometric control are critical to avoid side reactions.

Basic: What analytical techniques are recommended for confirming the structural integrity of this compound?

Answer:

Standard characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions on the piperazine ring and ketone moiety .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O, ~1700 cm⁻¹) and trifluoroacetate (CF₃, ~1200 cm⁻¹) groups .

Note : X-ray crystallography (as in ) is optional but definitive for resolving stereochemical ambiguities.

Advanced: How can reaction conditions be optimized to enhance the yield of 2,2-Dimethyl-1-piperazin-1-ylpropan-1-one derivatives?

Answer:

Optimization strategies include:

- Temperature Control : Maintaining reflux temperatures (e.g., 70–80°C) during acylation to balance reaction rate and byproduct formation .

- Solvent Selection : Using aprotic solvents (e.g., DMF or THF) for improved solubility of intermediates .

- Catalyst Screening : Testing alternatives to K₂CO₃, such as triethylamine, to reduce hydrolysis of acid-sensitive groups .

Data-Driven Approach : Design of Experiments (DoE) can systematically evaluate variables like molar ratios and reaction time .

Advanced: How do variations in piperazine ring substitution affect the compound’s physicochemical properties?

Answer:

Substituents on the piperazine ring influence:

- Lipophilicity : Methyl groups (e.g., 2,2-dimethyl) increase logP, enhancing membrane permeability .

- Acid-Base Behavior : Electron-withdrawing groups (e.g., trifluoroacetyl) lower the pKa of the piperazine nitrogen, altering solubility in aqueous buffers .

Experimental Validation : Compare HPLC retention times and solubility profiles of derivatives with varying substituents .

Advanced: What strategies resolve contradictions in spectroscopic data during compound characterization?

Answer:

Common issues and solutions:

- Signal Overlap in NMR : Use 2D NMR (e.g., COSY, HSQC) to resolve crowded aromatic or alkyl regions .

- Unexpected MS Fragments : Cross-reference with computational fragmentation tools (e.g., CFM-ID) to identify degradation products .

- Crystallographic Discrepancies : Refine X-ray data with constraints for H-atom placement, as described in , to resolve bond-length mismatches.

Basic: What safety precautions are essential when handling trifluoroacetic acid in synthesis?

Answer:

- Ventilation : Use fume hoods due to TFA’s corrosive vapors .

- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and goggles .

- Neutralization Protocols : Quench excess TFA with chilled NaHCO₃ before disposal .

Advanced: How can researchers evaluate the biological activity of this compound in preclinical studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.